![molecular formula C23H27N7O6 B14006715 Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate CAS No. 65757-04-2](/img/structure/B14006715.png)
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is a complex organic compound with a unique structure that includes a pteridine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves multiple steps, starting with the preparation of the pteridine ring system. The key steps include:
Formation of the pteridine ring: This is typically achieved through the condensation of appropriate precursors under controlled conditions.
Attachment of the benzoyl group: This step involves the reaction of the pteridine derivative with a benzoyl chloride derivative.
Formation of the final compound: The final step involves the esterification of the intermediate product to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and pteridine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pteridine ring system plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-: This compound shares a similar ring structure but lacks the benzoyl and ester groups.
6-Amino-1,3-dimethyluracil: Another similar compound with a pteridine ring system but different functional groups.
Uniqueness
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields .
属性
CAS 编号 |
65757-04-2 |
|---|---|
分子式 |
C23H27N7O6 |
分子量 |
497.5 g/mol |
IUPAC 名称 |
dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H27N7O6/c1-29-19-18(21(33)30(2)23(29)24)27-15(12-26-19)11-25-14-7-5-13(6-8-14)20(32)28-16(22(34)36-4)9-10-17(31)35-3/h5-8,12,16,24-25H,9-11H2,1-4H3,(H,28,32) |
InChI 键 |
MJLITWIMDHZECC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=N)C)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
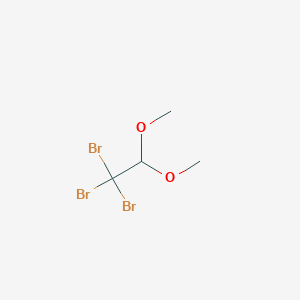
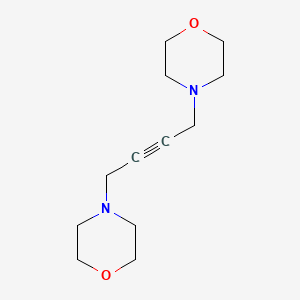
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
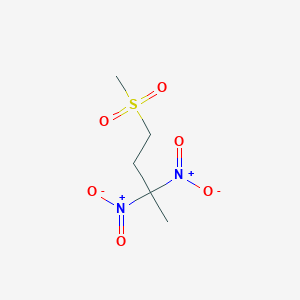

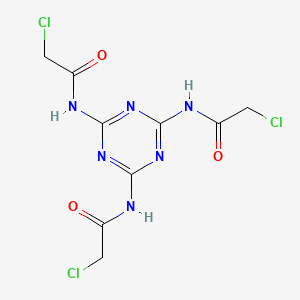
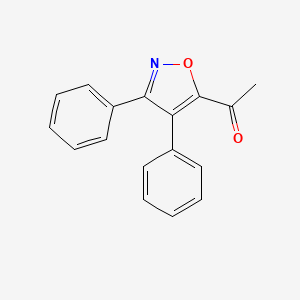
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
